2-Amino-6-bromonaphthalene

Overview

Description

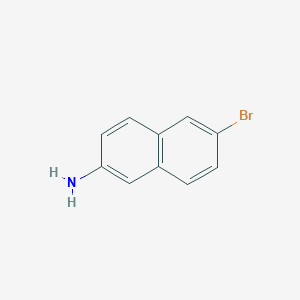

2-Amino-6-bromonaphthalene is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where an amino group is attached to the second carbon and a bromine atom is attached to the sixth carbon of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonaphthalene typically involves the bromination of 2-aminonaphthalene. One common method includes the protection of the amino group using di-tert-butyl dicarbonate, followed by bromination with bromine. The protected amino group is then deprotected, and the product is purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

- Substituted naphthalenes

- Oxidized or reduced derivatives of this compound

- Coupled products with various organic groups

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

2-Amino-6-bromonaphthalene serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various synthetic pathways. Notably, it is involved in the synthesis of Dialkylaminonaphthylpyridinium (DANPY) derivatives, which are valuable fluorescent probes used in biological imaging and cellular studies .

2. Reaction Types:

The compound undergoes several types of reactions:

- Substitution Reactions: The bromine atom can be substituted with other functional groups via nucleophilic substitution.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, allowing for the creation of more complex structures .

- Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, broadening its application scope in synthetic chemistry.

Biological Applications

1. Biochemical Probes:

In biological research, this compound is used as a probe in biochemical assays. Its derivatives are employed to stain various cellular targets, including DNA, facilitating studies on cellular processes and interactions .

2. Drug Development:

Research into potential therapeutic applications has identified this compound as a candidate for drug development. Its ability to modify biological pathways makes it a subject of interest for developing new pharmaceuticals targeting specific diseases .

Industrial Applications

1. Liquid Crystal Materials:

The compound is utilized in the production of liquid crystal materials due to its unique electronic properties. These materials are essential in various electronic displays and devices.

2. Advanced Materials Production:

this compound is also involved in creating advanced materials that require specific optical and electronic characteristics.

Case Studies and Synthesis Methods

1. Bucherer Reaction:

A significant method for synthesizing this compound involves the Bucherer reaction, where 2-naphthol reacts with secondary amines under controlled conditions to yield the desired compound . This method highlights the compound's versatility as a precursor for various derivatives.

2. Synthesis of DANPY Derivatives:

A study demonstrated the synthesis of DANPY derivatives from this compound using a combination of condensation reactions and Suzuki coupling. The resulting derivatives exhibited tunable hydrophobicity and were effective for membrane staining applications .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromonaphthalene depends on its application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

- 2-Amino-6-chloronaphthalene

- 2-Amino-6-fluoronaphthalene

- 2-Amino-6-iodonaphthalene

Comparison: 2-Amino-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various synthetic applications.

Biological Activity

2-Amino-6-bromonaphthalene, an organic compound with the molecular formula C10H8BrN, is a derivative of naphthalene featuring an amino group at the second carbon and a bromine atom at the sixth carbon. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of 2-aminonaphthalene. One common synthetic route employs the Bucherer reaction, which involves reacting 2-naphthol with a secondary amine under specific conditions to yield various derivatives, including this compound .

Antiviral Properties

One of the most notable biological activities of this compound is its role as a precursor in the synthesis of Dasabuvir , an antiviral medication used to treat Hepatitis C. Dasabuvir functions by inhibiting the NS5B RNA-dependent RNA polymerase, essential for the replication of the Hepatitis C virus. The incorporation of this compound in this synthesis highlights its significance in antiviral drug development.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing antibacterial agents .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific biological pathways:

- Antiviral Action : Inhibition of viral replication pathways through interference with essential viral proteins.

- Antibacterial Action : Disruption of bacterial cell wall synthesis or function, leading to cell death.

Case Study 1: Synthesis and Application in Antiviral Research

A detailed investigation into the synthesis of this compound derivatives was conducted, focusing on their application as fluorescent probes for cellular imaging. The study highlighted that these compounds could effectively stain cellular targets, including DNA, thereby facilitating research into cellular processes and drug interactions .

| Compound | Yield (%) | Application |

|---|---|---|

| This compound | 87% | Fluorescent probe for cellular imaging |

| Dasabuvir | N/A | Antiviral treatment for Hepatitis C |

Case Study 2: Antibacterial Activity Assessment

Another study assessed the antibacterial activity of various derivatives of this compound against common pathogens. The results indicated that certain modifications to the naphthalene structure enhanced antibacterial efficacy, suggesting avenues for further drug development .

| Derivative | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-bromonaphthalene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via coupling reactions. For example, amide bond formation using this compound (33) with carboxylic acids in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been reported to yield intermediates in good yields . Key considerations for optimization include:

- Catalyst selection : EDCI is preferred for its efficiency in amide synthesis.

- Temperature control : Reactions are often conducted at room temperature to avoid side products.

- Purification : Column chromatography or recrystallization (using solvents like ethanol or dichloromethane) ensures >95% purity, critical for downstream applications .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C6, amino at C2) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold) and detects trace impurities .

- Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₈BrN, MW = 238.08 g/mol) and fragmentation patterns .

- Melting Point (mp) : While not explicitly reported for this compound, analogs like 5-bromophthalide (mp 162–166°C) suggest thermal stability as a benchmark .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., inhibitory potency in Hsp90 studies) may arise from:

- Variability in substituent positions : Even minor structural changes (e.g., methoxy vs. bromo groups) alter binding affinity .

- Experimental design : Use standardized assays (e.g., fluorescence polarization for Hsp90 inhibition) to ensure comparability .

- Data validation : Cross-reference results with orthogonal techniques (e.g., isothermal titration calorimetry) and open-data repositories to confirm reproducibility .

Framework for Analysis

Replicate studies : Use identical reagents (e.g., N-methyl-4-piperidinol in Mitsunobu etherification) .

Meta-analysis : Compare findings with databases like PubChem or GSRS to identify outliers .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density at bromine (C6) to predict Suzuki-Miyaura coupling sites .

- Molecular Dynamics (MD) : Simulates steric effects of the amino group (C2) on palladium catalyst coordination .

- Benchmarking : Validate predictions against experimental data (e.g., coupling yields with aryl boronic acids) .

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

Methodological Answer:

- Degradation studies : Expose the compound to UV light (λ = 254 nm) and analyze by GC-MS for photolytic byproducts .

- Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) .

- Soil/water partitioning : Measure log Kₒw (octanol-water coefficient) to predict bioaccumulation potential .

Considerations

- Controls : Include deuterated analogs (e.g., 4-bromophenol-2,3,5,6-d4) to track degradation pathways .

- Regulatory alignment : Follow ATSDR/NTP guidelines for ecological risk assessment .

Q. Methodological Frameworks

Properties

IUPAC Name |

6-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKHAWYJFEPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324774 | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-66-3 | |

| Record name | 7499-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.